4-Bromo-4'-[di(p-tolyl)amino]stilbene
Overview
Description
4-Bromo-4’-[di(p-tolyl)amino]stilbene is an organic compound with the chemical formula C28H24BrN. It is known for its applications in organic synthesis and as a fluorescent material. The compound appears as a white or off-white solid and is slightly soluble in anhydrous ethanol and dichloromethane, and sparingly soluble in acetone and acetonitrile .
Preparation Methods
The synthesis of 4-Bromo-4’-[di(p-tolyl)amino]stilbene typically involves multi-step reactions. One common method includes the bromination of 4’-[di(p-tolyl)amino]stilbene. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
4-Bromo-4’-[di(p-tolyl)amino]stilbene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
4-Bromo-4’-[di(p-tolyl)amino]stilbene has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Fluorescent Materials: The compound is employed in the preparation of fluorescent markers and dyes due to its luminescent properties.
Semiconductor Materials: It serves as a precursor in the development of organic semiconductors for electronic devices.
Biological Studies: It is used in biological research for labeling and imaging purposes.
Mechanism of Action
The mechanism by which 4-Bromo-4’-[di(p-tolyl)amino]stilbene exerts its effects is primarily through its interaction with light. The compound absorbs light at specific wavelengths and re-emits it, making it useful in fluorescence applications. The molecular targets and pathways involved depend on the specific application, such as its use in imaging or as a semiconductor material .
Comparison with Similar Compounds
4-Bromo-4’-[di(p-tolyl)amino]stilbene can be compared with other similar compounds, such as:
- 4-Bromo-4’-[di(p-tolyl)amino]biphenyl
- 4-Bromo-4’-[di(p-tolyl)amino]phenylacetylene
- 4-Bromo-4’-[di(p-tolyl)amino]benzene
These compounds share similar structural features but differ in their specific functional groups and applications. 4-Bromo-4’-[di(p-tolyl)amino]stilbene is unique due to its stilbene backbone, which imparts distinct photophysical properties .
Properties
IUPAC Name |
N-[4-[(E)-2-(4-bromophenyl)ethenyl]phenyl]-4-methyl-N-(4-methylphenyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24BrN/c1-21-3-15-26(16-4-21)30(27-17-5-22(2)6-18-27)28-19-11-24(12-20-28)8-7-23-9-13-25(29)14-10-23/h3-20H,1-2H3/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHCDVGKGPSNLA-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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